Ronoxon, a term derived from the research on the Ron receptor tyrosine kinase, is a significant focus in the field of cancer biology. The Ron receptor, also known as the macrophage-stimulating protein receptor (MST1R), is a member of the c-MET receptor tyrosine kinase superfamily and plays a crucial role in various cellular processes, including cell motility, proliferation, and survival. Abnormalities in Ron signaling have been implicated in the progression of several types of cancer, making it a target for therapeutic intervention.
The Ron receptor tyrosine kinase is activated by its ligand, the Macrophage-stimulating protein, leading to a cascade of intracellular signaling events that promote cell dissociation, motility, and matrix invasion. One of the mechanisms by which Ron influences cell behavior is through alternative splicing. The splicing factor SF2/ASF regulates the production of DeltaRon, a constitutively active isoform of Ron that lacks exon 11. This splicing event is controlled by a silencer and an enhancer located in exon 12. The overexpression of SF2/ASF has been shown to activate epithelial to mesenchymal transition (EMT), which is a critical process for embryogenesis, tissue formation, and tumor metastasis1.
In the context of cancer therapy, Ron has been identified as a potential target for drug delivery. For instance, monoclonal antibodies specific to Ron have been used to direct doxorubicin-immunoliposomes to hypoxic cancer cells, which often exhibit resistance to conventional chemotherapy. The targeting of Ron-expressing hypoxic cells with these immunoliposomes has been shown to attenuate drug resistance and increase cytotoxicity, suggesting a promising approach for enhancing the efficacy of chemotherapeutics2.
Further studies have revealed that under hypoxic conditions, Ron can translocate to the nucleus and interact with DNA repair proteins such as Ku70 and DNA-PKcs. This interaction activates nonhomologous end joining (NHEJ) DNA repair, contributing to chemoresistance. Inhibiting Ron's activity has been proposed as a strategy to increase the chemosensitivity of cancer cells, highlighting its role in the development of resistance to DNA double-strand break-inducing anticancer drugs3.
Ronoxon's relevance extends beyond cancer biology into the field of plasma medicine. Reactive oxygen and nitrogen species (RONS) generated by atmospheric plasmas in biological fluids are used in plasma medicine for their selective toxicity to cancer cells. The production of RONS in liquids by plasma jets is a critical area of research, with implications for oncological therapy, particularly in designing treatments that involve indirect exposure of tumors to plasma-treated fluids4.
In gastric cancer, the aberrant accumulation of Ron and its splice variant RonΔ160 has been associated with increased cell proliferation and migration. These proteins interact with β-catenin, forming a complex that translocates to the nucleus under hypoxic conditions. This interaction promotes oncogenic signaling and contributes to gastric cancer progression. Targeting Ron with siRNA or monoclonal antibodies has been shown to reduce gastric cancer cell and tumor growth, both in vitro and in vivo5.
The synthesis of Ron-neoglycosides, which are derivatives of cardenolides like digitoxin, has been explored for their potential as tumor cytotoxins. These compounds have been shown to inhibit cancer cell growth, reduce metastasis, and induce apoptosis in tumor cells. The structure of the RON-neoglycosidic linkages in these compounds influences their potency and selectivity, offering insights into the development of new anticancer agents6.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: